molecular formula C8H6BrFO B1517701 2-Bromo-4-fluoro-6-methylbenzaldehyde CAS No. 916792-19-3

2-Bromo-4-fluoro-6-methylbenzaldehyde

Cat. No.: B1517701
CAS No.: 916792-19-3
M. Wt: 217.03 g/mol
InChI Key: HQTWYBVWOIOMBX-UHFFFAOYSA-N
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Description

“2-Bromo-4-fluoro-6-methylbenzaldehyde” is a chemical compound with the molecular formula C8H6BrFO . It is a solid substance and is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with bromo, fluoro, and methyl groups attached at positions 2, 4, and 6 respectively, and an aldehyde group attached to the benzene ring.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, similar compounds like “2-Bromo-4-methylbenzaldehyde” have been involved in various reactions such as Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, and Imination and oxidative heterocyclization / carbonylation .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 217.04 . It is a solid substance with a predicted boiling point of 253.2±35.0 °C and a predicted density of 1.575±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthesis of Complex Molecules : Compounds similar to 2-Bromo-4-fluoro-6-methylbenzaldehyde serve as precursors in the synthesis of complex molecules. For instance, studies have demonstrated the utility of brominated and fluorinated benzaldehydes in facilitating the construction of compounds with potential biological and material applications. These molecules are often used in palladium-catalyzed cross-coupling reactions, showcasing their versatility in organic synthesis (Ghosh & Ray, 2017).

  • Material Science : Fluorinated compounds, including those structurally related to this compound, have been explored for their potential in creating novel materials. For example, fluorinated microporous polyaminals have shown increased BET specific surface areas and enhanced CO2 adsorption capacities, indicating their potential use in gas storage and separation technologies (Li, Zhang, & Wang, 2016).

Analytical and Environmental Chemistry

  • Environmental Studies : Halogenated aromatic aldehydes, akin to this compound, have been the subject of environmental chemistry research. Transformations of these compounds by metabolically stable anaerobic enrichment cultures reveal insights into their biodegradation pathways, which is crucial for understanding their fate in the environment (Neilson et al., 1988).

  • Synthetic Methodology Improvement : Research has also focused on improving synthetic methodologies involving halogenated benzaldehydes. For example, telescoping process synthesis has been used to enhance the efficiency and yield of drug intermediates, demonstrating the compound's relevance in pharmaceutical development (Nishimura & Saitoh, 2016).

Safety and Hazards

“2-Bromo-4-fluoro-6-methylbenzaldehyde” is classified as a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-bromo-4-fluoro-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTWYBVWOIOMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652924
Record name 2-Bromo-4-fluoro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-19-3
Record name 2-Bromo-4-fluoro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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